Myrioneurinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
[(1R,9R,11S,12R,17S)-7-oxa-5-azatetracyclo[7.7.1.01,12.05,17]heptadecan-11-yl]methanol |
InChI |
InChI=1S/C16H27NO2/c18-9-12-8-13-10-19-11-17-7-3-6-16(15(13)17)5-2-1-4-14(12)16/h12-15,18H,1-11H2/t12-,13+,14-,15+,16-/m1/s1 |
InChI Key |
RXMOFQMQVNFTLE-DGADGQDISA-N |
Isomeric SMILES |
C1CC[C@]23CCCN4[C@H]2[C@@H](C[C@@H]([C@H]3C1)CO)COC4 |
Canonical SMILES |
C1CCC23CCCN4C2C(CC(C3C1)CO)COC4 |
Synonyms |
myrioneurinol |
Origin of Product |
United States |
Elucidation of Myrioneurinol S Chemical Architecture
Stereochemical Assignment Methodologies
Absolute Configuration Determination Techniques (e.g., Modified Mosher's Method, utilizing Chiral Derivatizing Agents)
The determination of the absolute configuration of Myrioneurinol, a complex tetracyclic alkaloid, has been a significant aspect of its chemical elucidation. nih.govnih.gov One of the key techniques employed for this purpose is the modified Mosher's method. This method is a powerful tool in organic chemistry for assigning the absolute stereochemistry of chiral secondary alcohols. stackexchange.com It involves the formation of diastereomeric esters by reacting the alcohol of unknown configuration with enantiomerically pure chiral derivatizing agents, such as the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or other similar reagents. stackexchange.comnih.gov
In the case of this compound, its absolute configuration was established using a modified Mosher's method that utilized (R)- and (S)-9-anthrylmethoxyacetic acid (9-AMAA) as the chiral derivatizing agents. researchgate.net This process involves creating two separate esters of this compound, one with the (R)-9-AMAA and another with the (S)-9-AMAA. The subsequent analysis of the ¹H NMR spectra of these two diastereomeric esters allows for the determination of the absolute stereochemistry of the alcohol center. stackexchange.com By comparing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the spatial arrangement of the substituents around the stereocenter can be deduced. stackexchange.com
The logic behind this method relies on the predictable anisotropic effect of the phenyl group (or in this case, the anthryl group) of the chiral agent, which shields or deshields nearby protons in a conformationally restricted environment. stackexchange.com This differential shielding in the two diastereomers provides the necessary data to assign the absolute configuration. The successful application of this technique was crucial in defining the three-dimensional architecture of this compound. researchgate.net
Confirmation via X-ray Crystallographic Analysis of Related Compounds and Synthetic Intermediates
While spectroscopic methods like the modified Mosher's method are powerful for determining absolute configuration, X-ray crystallographic analysis provides unambiguous proof of a molecule's three-dimensional structure. In the context of this compound's total synthesis, X-ray crystallography played a critical role in confirming the stereochemistry of key synthetic intermediates, thereby validating the stereochemical assignments made throughout the synthetic route. nih.govresearchgate.net
During a symmetry-driven total synthesis of this compound, researchers synthesized several complex intermediates. nih.gov The relative configuration of one of these crucial intermediates, a tosyl-protected amine compound designated as 18 , was definitively confirmed through single-crystal X-ray crystallographic analysis. nih.govresearchgate.net This step was vital as it locked in the relative stereochemistry of multiple chiral centers that would be carried through to the final natural product.
Furthermore, X-ray crystallography was also instrumental in identifying incorrect stereochemical outcomes. In one instance during the synthesis, a hydrogenation step produced a diastereomer (20 ) that was ultimately shown by X-ray analysis to possess a C-10 configuration opposite to that of the natural this compound. nih.govresearchgate.net This finding was critical for refining the synthetic strategy.
The asymmetric synthesis of this compound also relied on crystallographic confirmation. The absolute configuration of an advanced intermediate ((-)-18 ) was determined by single-crystal X-ray analysis, which in turn established the absolute configuration of four of the five stereocenters in the final target molecule in a single desymmetrization step. nih.gov This use of X-ray analysis on synthetic intermediates provides a robust and reliable method for confirming complex stereochemical details long before the final natural product is obtained, proving indispensable in the multi-step synthesis of architecturally complex molecules like this compound. nih.govchemrxiv.orgacs.org
Biosynthetic Investigations of Myrioneurinol
Proposed Biosynthetic Pathways from Primary Metabolites (e.g., L-Lysine)
The prevailing hypothesis posits that myrioneurinol, like other Myrioneuron and related alkaloids, is derived from L-lysine. nih.govbiorxiv.org This proposed pathway involves a series of decarboxylation, deamination, and cyclization reactions to assemble the complex scaffold. The biogenesis is thought to commence with the enzymatic conversion of L-lysine into key building blocks that ultimately converge to form the distinctive polycyclic core of this compound. researchgate.net
The entire class of Myrioneuron alkaloids, despite significant structural diversity, is believed to emerge from this common lysine-based metabolism. nih.govfrontiersin.org The proposed pathways are largely based on the structural analysis of isolated natural products and biomimetic synthesis efforts that seek to replicate plausible biological transformations in the laboratory. d-nb.inforesearchgate.net The formation of this compound, with its unique C-5 quaternary center, is also envisioned to proceed from the same key lysine-derived intermediates that form other members of the family. biorxiv.org
Identification of Common Intermediates and Shared Biosynthetic Origins with Related Alkaloid Classes (e.g., Nitraria Alkaloids, Lupinus Alkaloids)
A fascinating aspect of this compound's biosynthesis is its proposed intersection with the pathways of alkaloids found in distantly related plant genera, such as Nitraria (family Nitrariaceae) and Lupinus (family Fabaceae). nih.gov This suggests a conserved evolutionary origin for the metabolic machinery that produces these structurally diverse but biosynthetically related compounds. nih.govresearchgate.net The divergence into the unique skeletons of Myrioneuron, Nitraria, and Lupinus alkaloids is thought to occur from common, centrally important intermediates. nih.govbiorxiv.org
The proposed biosynthetic route for Myrioneuron and Nitraria alkaloids begins with the decarboxylation of the amino acid L-lysine to yield cadaverine (B124047). nih.govbiorxiv.org This initial step is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). nih.govsippe.ac.cn Following this, cadaverine undergoes oxidative deamination, a reaction mediated by a copper amine oxidase (CAO), to furnish 5-aminopentanal. nih.govbiorxiv.orgfrontiersin.org This aldehyde then spontaneously cyclizes under physiological conditions to form its corresponding imine/enamine tautomers (Δ¹-piperideine), which serve as the fundamental building blocks for the subsequent assembly of the alkaloid structures. nih.govbiorxiv.org
The dimerization of the Δ¹-piperideine unit via a Mannich-type reaction is proposed to form tetrahydroanabasine. nih.govbiorxiv.org This intermediate is significant as it represents a key branching point in alkaloid biosynthesis. Tetrahydroanabasine is not only a precursor in the Myrioneuron and Nitraria pathways but is also implicated as a crucial intermediate in the biosynthesis of Lupinus alkaloids, highlighting the deep-seated metabolic connection between these alkaloid classes. nih.govoup.com
Following its formation, tetrahydroanabasine is thought to undergo a retro-aza-Michael reaction and a subsequent oxidative deamination. biorxiv.org This sequence leads to the formation of a key vinylogous imino-aldehyde intermediate, designated as intermediate 17 in some literature. nih.gov This highly reactive intermediate is a critical juncture where the biosynthetic pathways toward Myrioneuron and Nitraria alkaloids appear to diverge. nih.gov Upon partial reduction of its α,β-unsaturated imine moiety, intermediate 17 can exist as two tautomeric forms: an imino-aldehyde (18a ) and an enamine form (18b ). nih.gov
The characteristic cis-decahydroquinoline (B84933) (cis-DHQ) moiety of this compound and other Myrioneuron alkaloids is believed to arise from the imino-aldehyde tautomer (18a ). nih.govfrontiersin.org A Mannich-type cyclization of this tautomer constructs the fused bicyclic core that defines this alkaloid family. nih.govbiorxiv.org In contrast, the spirocyclic core typical of many Nitraria alkaloids, such as nitramine, is thought to be formed via the spirocyclization of the alternative enamine tautomer (18b ). nih.gov This elegant bifurcation from a common precursor explains the formation of two distinct structural classes of alkaloids in different plant families. The assembly of the cis-DHQ core is a pivotal step, establishing the foundational stereochemistry of the this compound skeleton. nih.govpnas.org
Table 1: Key Intermediates in the Proposed Biosynthesis of this compound
| Intermediate | Precursor(s) | Proposed Role | Related Alkaloid Classes |
|---|---|---|---|
| L-Lysine | Primary Metabolism | The initial amino acid precursor for the entire pathway. nih.govbiorxiv.orgsippe.ac.cn | Nitraria, Lupinus, Lycopodium |
| Cadaverine | L-Lysine | Product of decarboxylation; a diamine building block. nih.govbiorxiv.org | Nitraria, Lupinus, Lycopodium |
| 5-Aminopentanal | Cadaverine | Product of oxidative deamination; cyclizes to Δ¹-piperideine. nih.govbiorxiv.org | Nitraria, Lupinus, Lycopodium |
| Tetrahydroanabasine | Δ¹-Piperideine (dimer) | A key branch point intermediate. nih.govbiorxiv.org | Lupinus |
| Vinylogous Imino-Aldehyde (17) | Tetrahydroanabasine | Central intermediate at the divergence point of pathways. nih.gov | Nitraria |
| Imino-Aldehyde Tautomer (18a) | Intermediate 17 | Direct precursor to the cis-DHQ moiety via Mannich cyclization. nih.gov | - |
| Enamine Tautomer (18b) | Intermediate 17 | Precursor to the spirocyclic core of Nitraria alkaloids. nih.gov | Nitraria |
| cis-Decahydroquinoline (cis-DHQ) | Tautomer 18a | The core bicyclic scaffold of Myrioneuron alkaloids. nih.govfrontiersin.org | - |
Strategies for Total Synthesis of Myrioneurinol
Pioneering Racemic Total Syntheses
The first successful, albeit racemic, total synthesis of Myrioneurinol was a significant achievement reported in 2014. nih.govnih.gov This was followed by a more concise racemic synthesis in 2022, showcasing a different strategic approach. nih.govresearchgate.net
Weinreb Group's Approach (2014)
The Weinreb group was the first to conquer the structural complexity of this compound, completing its total synthesis in 27 steps. nih.govu-tokyo.ac.jp Their strategy was characterized by the sequential and highly diastereoselective formation of the tetracyclic system, relying on a series of key carbon-carbon bond-forming reactions. researchgate.netnih.gov
A pivotal step in the Weinreb synthesis was the construction of the spirocyclic A/D ring system which also established the molecule's signature C5 quaternary stereocenter. nih.govacs.org This was accomplished through an intramolecular Michael addition. The reaction involved a titanium enolate of a benzyloxycarbonyl-protected lactam which added to an α,β-unsaturated ester. nih.govacs.org This chelation-controlled process proceeded with high diastereoselectivity, yielding the desired spirocyclic product and setting the relative stereochemistry at both the C5 and C6 positions. nih.govacs.org
| Reagents & Conditions | Key Transformation | Yield | Reference |
| Titanium tetrachloride, triethylamine | Intramolecular Michael addition | 86% | nih.gov |
To install the correct functionality and stereochemistry at the C7 position, the Weinreb group employed a conjugate addition of a malonate anion to a transient nitrosoalkene. researchgate.netnih.gov This key step involved the in situ generation of a reactive nitrosoalkene species from an α-chlorooxime. nih.govd-nb.info The subsequent Michael addition of the dimethyl malonate enolate proceeded with excellent stereocontrol, establishing the C7 stereocenter. nih.govd-nb.info This method proved to be a robust way to form the crucial C(7)–C(8) bond within the molecule. d-nb.infobeilstein-journals.org
| Reactants | Key Reaction | Outcome | Reference |
| α-chlorooxime TBS ether, Dimethyl malonate | Conjugate addition to in situ generated nitrosoalkene | Stereoselective formation of the C7 center | nih.govd-nb.info |
The final key cyclization to form the B-ring of this compound was achieved via an intramolecular aza-Sakurai reaction. nih.govresearchgate.net An N-sulfonyliminium ion was generated in situ from a hemiaminal precursor by treatment with anhydrous ferric chloride. nih.gov This electrophilic intermediate then engaged a pendant allylsilane in a highly diastereoselective cyclization to furnish the tricyclic core of the natural product. nih.govpsu.edu This reaction successfully established the correct relative configuration at the C9 and C10 stereocenters in a single step. nih.govnih.gov
| Precursor | Reagents | Key Reaction | Yield | Reference |
| N-tosyl lactam with pendant allylsilane | DIBAL-H, then Ferric chloride | Intramolecular aza-Sakurai reaction | 78% | nih.gov |
Ma Group's Concise Synthesis (2022)
In 2022, the Ma group reported a more efficient, 14-step racemic total synthesis of this compound. researchgate.netnih.gov Their strategy was centered on a novel cascade reaction to rapidly assemble the core structure of the molecule. nih.gov
The cornerstone of the Ma synthesis is an innovative intramolecular [2+2] cycloaddition of an alkynone-tethered enamine. researchgate.netnih.gov This reaction, catalyzed by a combination of silver hexafluoroantimonate (AgSbF₆) and tert-butyl chloride (t-BuCl), was developed to construct a highly strained cyclobutene (B1205218) intermediate. nih.govresearchgate.net This key transformation paved the way for a subsequent retro-Mannich/Mannich sequence, which remodeled the 4-membered ring into the 6-membered B-ring of the natural product's tricyclic core. nih.gov This powerful sequence allowed for a highly concise construction of the central tetracyclic skeleton of this compound. nih.govresearchgate.net
| Catalyst System | Key Reaction | Intermediate Formed | Reference |
| AgSbF₆ / t-BuCl | Intramolecular [2+2] cycloaddition | Strained cyclobutene | nih.govresearchgate.net |
Sequential Retro-Mannich Fragmentation/Mannich Reaction
A concise and efficient approach to the tricyclic core of (±)-myrioneurinol has been accomplished, notably in a 14-step synthesis. nih.govresearchgate.net A key sequence in this strategy involves a retro-Mannich fragmentation followed by a Mannich reaction. nih.govresearchgate.netresearchgate.net This sequence is ingeniously coupled with an initial intramolecular [2+2] cycloaddition of an alkynone-tethered enamine, catalyzed by AgSbF₆/t-BuCl, to construct a highly strained cyclobutene intermediate. nih.govresearchgate.net The subsequent retro-Mannich/Mannich cascade efficiently rearranges this intermediate to form the pivotal azadecaline core of this compound. thieme-connect.com This strategic combination of reactions significantly streamlines the construction of the complex tetracyclic framework of the natural product. nih.govresearchgate.net
Enantioselective Total Syntheses and Formal Syntheses
The challenge of controlling the absolute stereochemistry of this compound's multiple stereocenters has been addressed through innovative enantioselective strategies. These approaches are crucial for accessing specific enantiomers of the natural product, which often exhibit distinct biological activities.
Smith Group's Symmetry-Driven Desymmetrization Approach (2022)
The core of the Smith group's strategy involves retrosynthetically tracing the intricate polycyclic framework of this compound back to a much simpler, symmetrical diketone precursor. nih.govnih.govresearchgate.net This key disconnection simplifies the synthetic challenge by starting from a less complex and achiral molecule. nih.govresearchgate.net The synthesis commences with pentachlorocyclopropane, which is converted to a bicyclic chlorodiketone and subsequently to a bicyclic diketo aldehyde, the direct precursor for the key desymmetrization step. chemistryviews.orgnih.gov This approach highlights the power of recognizing hidden symmetry elements in complex natural products to devise more efficient synthetic routes. researchgate.netresearchgate.net
A pivotal step in this synthesis is the desymmetrizing double reductive amination of the symmetrical diketo aldehyde. nih.govnih.govresearchgate.net This reaction forges the central piperidine (B6355638) ring of this compound. nih.govresearchgate.netchemrxiv.org By employing an inexpensive, commercially available chiral amine, such as (R)-α-methylbenzylamine, the reaction proceeds with diastereoselectivity, breaking the symmetry of the precursor and setting four of the natural product's stereocenters in a single operation. nih.govnih.govnih.gov This includes the challenging core quaternary stereocenter. nih.govresearchgate.netchemrxiv.org The use of N-benzylamine and NaBH₃CN was identified as optimal for the racemic synthesis, yielding the desired tricyclic amine as a single diastereomer. nih.govnih.gov This desymmetrization is a highly efficient method for introducing chirality and building molecular complexity. researchgate.net
| Reactants | Reagents | Product | Key Feature |
| Symmetrical diketo aldehyde | Chiral amine (e.g., (R)-α-methylbenzylamine), NaBH₃CN | Tricyclic amine intermediate | Desymmetrization, formation of piperidine ring, setting of four stereocenters |
A noteworthy strategic maneuver in the Smith group's synthesis is the masking of the cis-1,3-bis(hydroxymethyl) unit present in the final this compound structure. nih.govnih.govresearchgate.net This was achieved by utilizing a bicyclic alkene as a latent equivalent of this synthon. nih.govresearchgate.netchemrxiv.org The strained bicyclic alkene within an intermediate could be chemoselectively dihydroxylated and then protected as an acetonide. nih.govresearchgate.net This masked diol sets the stage for a later oxidative cleavage to reveal the required hydroxymethyl groups at a more advanced stage of the synthesis. nih.govresearchgate.net This tactic effectively protects the sensitive diol functionality while the rest of the molecular framework is being constructed. nih.gov
Asymmetric Approaches via Resolutive Late-Stage Deoxygenation (e.g., Barton-McCombie Reaction)
The Barton-McCombie reaction is a well-established and powerful method for the deoxygenation of alcohols via a radical-mediated reductive process. researchgate.netd-nb.info Its reliability and tolerance for a wide range of functional groups have made it a staple in complex natural product synthesis. d-nb.info A significant advancement in this area was demonstrated in an asymmetric total synthesis of both (+)- and (−)-myrioneurinol, which employed a novel, resolutive version of the Barton-McCombie reaction at a late stage. researchgate.netd-nb.info
This innovative strategy was designed to address the challenge of stereochemical control by combining resolution and deoxygenation. researchgate.net The key to this approach was the use of a custom-designed chiral chlorothionoformate reagent possessing BINOL-related axial chirality. researchgate.netd-nb.info This reagent reacts with a racemic alcohol intermediate to form a pair of diastereomeric thionocarbonates. In the synthesis of this compound, the secondary alcohol (±)-13 was targeted. The two resulting diastereomers, 23a and 23b , were separated and then individually subjected to a two-step sequence:
Barton-McCombie Deoxygenation: The separated diastereomers underwent the radical deoxygenation using tributyltin hydride (Bu₃SnH). d-nb.info
Ester Reduction: A final reduction of the ester group with lithium aluminium hydride (LiAlH₄) furnished the target molecules. d-nb.info
This sequence successfully yielded (+)-myrioneurinol from one diastereomer and (−)-myrioneurinol from the other, in 83% and 67% yield, respectively, for the final two steps. d-nb.info This work represents the first example of a resolutive Barton-McCombie reaction, showcasing its strategic potential in the efficient, asymmetric synthesis of complex molecules. researchgate.netd-nb.info Notably, a valuable side product, the monomethylated (R)-BINOL 41 , was recovered in approximately 70% yield after each deoxygenation, allowing for the recycling of the chiral auxiliary. d-nb.info
It is worth noting that in a separate asymmetric synthesis approach, standard Barton-McCombie conditions failed to deoxygenate a different tertiary alcohol intermediate due to severe steric hindrance around the hydroxyl group. nih.gov This necessitated a workaround involving an elimination/hydrogenation sequence, underscoring the challenges that can arise and the need for versatile methodological solutions in complex synthesis. nih.gov
Retrosynthetic Analyses and Strategic Disconnections
Retrosynthetic analysis is a foundational technique in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available precursors through a series of logical disconnections. scripps.edu The various total syntheses of this compound showcase distinct and insightful retrosynthetic strategies.
A landmark asymmetric approach by the Smith group was enabled by the identification of "hidden symmetry" within the seemingly asymmetric this compound structure. nih.govresearchgate.net Their retrosynthetic analysis is outlined as follows:
Primary Disconnection: The oxazine (B8389632) ring of this compound (2 ) is envisioned as arising from the oxidative cleavage and subsequent cyclization of a pentacyclic alkene intermediate (7 ). nih.govresearchgate.net
Key Strategic Disconnections: Disconnecting the C₆–C₁₇ bond of the D-ring and the C₂–N/C₁₀–N bonds of the piperidine A-ring reveals a much simpler, symmetrical diketo aldehyde (8 ). nih.govresearchgate.net
Forward-Sense Strategy: This retrosynthesis points to a powerful forward strategy. A key desymmetrizing double reductive amination of the symmetrical precursor 8 using an inexpensive chiral amine forges the central piperidine ring. nih.govnih.govresearchgate.net This single, pivotal transformation establishes the absolute configuration of four of the five stereocenters, including the challenging quaternary center. nih.gov
This symmetry-driven strategy stands in contrast to the approaches used for the earlier racemic syntheses.
| Synthetic Approach | Key Retrosynthetic Disconnections | Core Strategy | Reference |
|---|---|---|---|
| Smith Group (Asymmetric) | Desymmetrizing disconnection of piperidine and D-rings | Recognition of "hidden symmetry" leading to a symmetrical precursor and a desymmetrizing double reductive amination. | nih.govnih.govresearchgate.net |
| Ma Group (Racemic) | [2+2] Cycloaddition and retro-Mannich/Mannich cascade | A step-economical approach to rapidly assemble a key tricyclic scaffold. | nih.govnih.govresearchgate.net |
| Weinreb Group (Racemic) | Intramolecular Sakurai reaction and Michael additions | Stepwise construction of the hydrocarbon skeleton via successive intramolecular annulations. | nih.govresearchgate.netuchicago.edu |
Development of Novel Synthetic Methodologies Inspired by this compound
The pursuit of this compound's total synthesis has not only achieved the construction of a complex natural product but has also served as a catalyst for the development of new synthetic methods and strategies.
The most prominent example is the resolutive Barton-McCombie reaction . researchgate.netd-nb.info The synthesis of both enantiomers of this compound was the platform used to introduce and validate this new concept. researchgate.net By demonstrating that a chiral reagent could induce a late-stage resolution of a racemic intermediate while simultaneously setting the stage for the well-established deoxygenation reaction, this work introduced a novel and powerful tool for asymmetric synthesis. d-nb.info It effectively combines a classical resolution with a key chemical transformation, streamlining the synthetic sequence. researchgate.net
Furthermore, the symmetry-driven synthesis represents a significant strategic innovation. While desymmetrization is a known concept, its application to a target as complex as this compound, which lacks any obvious symmetrical elements, is a noteworthy intellectual achievement. nih.govresearchgate.net This approach, which unveils "hidden symmetry" through judicious retrosynthetic analysis, provides a valuable blueprint for tackling other complex, non-symmetric natural products, potentially simplifying their asymmetric synthesis significantly. nih.govresearchgate.net
Finally, the synthetic challenges posed by this compound and related compounds have prompted efforts to devise a unified synthetic strategy for the entire Myrioneuron alkaloid family. uchicago.edu Research in this area has led to the exploration of reactions like the aza-Michael cyclization as a potential cornerstone for a more global approach. uchicago.edu The lessons learned and methodologies developed during the synthesis of this compound are thus expected to inform and enable the synthesis of other structurally diverse members of this alkaloid class. uchicago.edu
Exploration of Structure Activity Relationships Within Myrioneuron Alkaloids
Preclinical Biological Activities of Myrioneurinol and Related Alkaloids
This compound and its congeners exhibit a spectrum of biological effects, including antimalarial, cytotoxic, and antiviral properties. nih.govnih.gov These activities are often linked to their unique and rigid polycyclic ring systems.
This compound has demonstrated notable inhibitory effects against the malaria parasite, Plasmodium falciparum. Isolated from the leaves of Myrioneuron nutans, (+)-myrioneurinol, a tetracyclic alkaloid, showed significant antimalarial activity with a reported IC₅₀ value of 11 µg/mL. nih.govpsu.edupitt.edu This activity underscores the potential of its tightly fused tetracyclic framework as a scaffold for antimalarial drug discovery.
Other related alkaloids from the same plant have also been evaluated. (-)-Myrionidine, which shares a core structural motif with this compound, and its synthetic enantiomer both displayed significant antimalarial activity against P. falciparum. researchgate.netresearchgate.netacs.org This suggests that the core skeleton is a key determinant of the antiplasmodial effect.
| Compound | Organism | Activity (IC₅₀) | Reference(s) |
| (+)-Myrioneurinol | Plasmodium falciparum | 11 µg/mL | pitt.edu |
| (-)-Myrionidine | Plasmodium falciparum | Significant Activity | researchgate.net, acs.org |
In addition to its antimalarial properties, (+)-myrioneurinol has been assessed for its cytotoxic potential. It has been reported to exhibit weak inhibitory activity against KB (human oral epidermoid carcinoma) cell proliferation. nih.govpsu.edu This moderate cytotoxicity is a common feature among several Myrioneuron alkaloids. researchgate.net
Other related compounds have shown more promising cytotoxicity against a range of cancer cell lines. For instance, an ester derivative of (+)-myrobotinol and (+)-myrifabine have demonstrated notable cytotoxicity against KB cell lines. psu.edu Furthermore, alkaloids isolated from Myrioneuron faberi have shown good cytotoxicity against HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma) cell lines. researchgate.net
| Compound/Alkaloid Group | Cell Line(s) | Activity | Reference(s) |
| (+)-Myrioneurinol | KB cells | Weak inhibition | psu.edu, nih.gov |
| (+)-Myrifabine | KB cells | Promising cytotoxicity | psu.edu |
| Ester derivative of (+)-Myrobotinol | KB cells | Promising cytotoxicity | psu.edu |
| Alkaloids from M. faberi | HL-60, SMMC-7721, A-549, MCF-7, SW480 | Good cytotoxicity | researchgate.net |
While this compound itself is primarily noted for its antimalarial activity, several other Myrioneuron alkaloids have emerged as potent inhibitors of the Hepatitis C Virus (HCV). nih.gov A study on alkaloids from Myrioneuron faberi led to the isolation of cyclohexane-fused octahydroquinolizine alkaloids, including inseparable anomeric mixtures designated as cluster A ( (±)-β-Myrifabral A and (±)-α-myrifabral A) and cluster B ( (±)-β-myrifabral B and (±)-α-myrifabral B). nih.gov These clusters and their derivatives were found to inhibit HCV replication with IC₅₀ values ranging from 0.9 to 4.7 μM, and they exhibited lower cytotoxicity than the control drug, telaprevir. nih.govdovepress.com
Myriberine A, another alkaloid with an unprecedented pentacyclic skeleton from M. faberi, also demonstrated inhibitory activity against the HCV life cycle in vitro. researchgate.netnih.gov Similarly, Myritonines A and B, isolated from Myrioneuron tonkinensis, were active against HCV with IC₅₀ values of 16.27 and 17.72 µM, respectively. nih.gov
| Compound/Cluster | Virus | Activity (IC₅₀) | Reference(s) |
| Myrifabral Cluster A | Hepatitis C Virus (HCV) | 4.7 µM | nih.gov, nih.gov |
| Myrifabral Cluster B | Hepatitis C Virus (HCV) | 2.2 µM | nih.gov, nih.gov |
| (±)-13α-methoxymyrifabral A (derivative) | Hepatitis C Virus (HCV) | 0.9 µM | nih.gov, dovepress.com |
| Myriberine A | Hepatitis C Virus (HCV) | 8.49 ± 0.2 µg/mL | nih.gov |
| Myritonine A | Hepatitis C Virus (HCV) | 16.27 ± 1.49 µM | nih.gov |
| Myritonine B | Hepatitis C Virus (HCV) | 17.72 ± 4.20 µM | nih.gov |
Current State of Structure-Activity Relationship (SAR) Research for this compound and its Congeners
Systematic and comprehensive SAR research for the Myrioneuron alkaloid family is still in its early stages. uchicago.edu However, preliminary insights can be drawn by comparing the structures and biological activities of the known compounds.
For antimalarial activity, the tetracyclic structure of this compound and the related myrionidine appears to be important. Research on myrionidine and its epimer schoberine suggests that the stereochemistry at C-8 and the presence of an iminium function play a crucial role in the bioactivity. ub.edu Schoberine, which differs in stereochemistry, shows weaker antimalarial activity and cytotoxicity than myrionidine. ub.edu
Regarding antiviral (anti-HCV) activity, the cyclohexane-fused octahydroquinolizine skeleton of the myrifabrals is a key feature. nih.gov The potent activity of these compounds, particularly the methoxy (B1213986) derivative of myrifabral A (IC₅₀ = 0.9 µM), suggests that modifications to the hemiacetal portion of the molecule could be a fruitful avenue for enhancing potency. nih.govdovepress.com The diverse skeletons of other active compounds like the pentacyclic Myriberine A and hexacyclic Myritonines indicate that multiple pharmacophores may exist for anti-HCV activity within the Myrioneuron family. nih.gov
Synthetic Modifications and Derivatization Strategies for Preclinical Activity Modulation
The complex structures of Myrioneuron alkaloids have made them challenging targets for total synthesis. nih.gov However, successful syntheses of (±)-myrioneurinol have been achieved, providing pathways that could be adapted for creating analogues. nih.govresearchgate.netnih.gov These synthetic routes, often involving key steps like intramolecular Michael additions and aza-Sakurai reactions, open the door to systematically modifying the core structure to probe SAR. nih.govresearchgate.net For example, a symmetry-driven approach to this compound's synthesis is noted to be readily adaptable for producing asymmetric variations. nih.govresearchgate.net
Derivatization has already shown promise. The chemical modification of the myrifabral A epimers yielded a derivative, (±)-13α-methoxymyrifabral A, with significantly enhanced anti-HCV activity (IC₅₀ of 0.9 µM compared to 4.7 µM for the parent cluster). nih.govdovepress.com This highlights that even small modifications to the peripheral functionality of the alkaloid skeleton can have a profound impact on biological activity. Future strategies could involve altering the oxidation patterns, modifying substituent groups on the rings, or synthesizing simplified analogues that retain the key pharmacophoric elements to improve activity and drug-like properties. uchicago.edu
Comparative Analysis of Preclinical Bioactivity Across Diverse Myrioneuron Alkaloid Skeletons
The Myrioneuron alkaloids present a remarkable diversity of polycyclic skeletons, and their bioactivities appear to be correlated with their structural class. nih.govacs.org
Tetracyclic Skeletons (e.g., this compound, Myrionidine): This class is primarily associated with antimalarial activity . psu.eduacs.org The rigid, fused ring system seems well-suited for interacting with targets in P. falciparum. Their cytotoxicity is generally weak to moderate. nih.gov
Cyclohexane-Fused Octahydroquinolizine Skeletons (e.g., Myrifabrals): These novel structures are distinguished by their potent anti-HCV activity . nih.gov Their unique shape, differing from the more common Myrioneuron skeletons, likely allows them to interact with specific viral targets, with inhibitory concentrations in the low micromolar range. nih.govdovepress.com
Pentacyclic/Hexacyclic Skeletons (e.g., Myriberine A, Myritonines, Myrobotinol): This diverse group exhibits a broader range of activities. Myriberine A and the Myritonines show anti-HCV activity , though generally less potent than the myrifabrals. nih.gov Myrobotinol derivatives, on the other hand, are noted for their cytotoxicity against cancer cell lines. psu.edu
This comparative analysis suggests a degree of skeletal-bioactivity specificity. The tetracyclic core is linked to antimalarial effects, while the distinct cyclohexane-fused system is highly effective against HCV. The more complex polycyclic structures exhibit a wider, though sometimes less potent, array of biological actions. This diversity provides multiple distinct scaffolds for further medicinal chemistry exploration. nih.govuchicago.edu
Q & A
Q. What methodological approaches are used to characterize the structural and stereochemical properties of Myrioneurinol?
this compound’s characterization typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) for elucidating its carbon and hydrogen framework, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for resolving absolute stereochemistry. Advanced 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are critical for assigning complex proton environments, particularly in distinguishing diastereomers .
Q. How are in vitro bioactivity assays designed to evaluate this compound’s pharmacological potential?
Researchers employ cell-based assays (e.g., cytotoxicity, enzyme inhibition) using human or animal cell lines, with dose-response curves to determine IC50 values. Assays must include positive and negative controls, standardized protocols for cell viability (e.g., MTT assays), and validation of target specificity. Structural analogs are often tested to establish structure-activity relationships (SAR) .
Q. What strategies are used to isolate this compound from natural sources?
Extraction involves solvent partitioning (e.g., ethanol or methanol extraction), followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Purity is confirmed via HPLC-UV or LC-MS, with attention to preserving labile functional groups during isolation .
Advanced Research Questions
Q. How can researchers address conflicting data on this compound’s bioactivity across different experimental models?
Contradictions may arise from variations in cell lines, assay conditions (e.g., pH, temperature), or compound stability. Methodological solutions include:
- Replicating studies under standardized protocols (e.g., NIH guidelines for preclinical research ).
- Validating results using orthogonal assays (e.g., fluorescence-based vs. colorimetric assays).
- Conducting meta-analyses to identify confounding variables .
Q. What synthetic strategies overcome stereochemical challenges in this compound’s total synthesis?
Key approaches include symmetry-driven retrosynthetic planning, as demonstrated in the use of [2+2] cycloaddition followed by retro-Mannich fragmentation and Mannich reaction cascades to construct its tricyclic core. Chiral auxiliaries or asymmetric catalysis are employed to control stereocenters, with intermediates verified via NOESY NMR .
Q. How do computational models enhance the understanding of this compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins. Density functional theory (DFT) calculations analyze electronic properties influencing reactivity. These models guide experimental validation, such as mutagenesis studies to confirm key residue interactions .
Q. What ethical and methodological considerations apply to in vivo studies of this compound?
Ethical approval (e.g., IACUC protocols) is mandatory, with adherence to ARRIVE guidelines for animal studies. Methodologically, dose optimization via pharmacokinetic studies (e.g., AUC, half-life) and toxicity profiling (e.g., histopathology, serum biomarkers) ensure translational relevance. Placebo-controlled, blinded designs minimize bias .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate this compound’s synergistic effects with other compounds?
Use factorial design (e.g., 2×2 matrix) to test combinations, with isobolographic analysis to quantify synergy (e.g., Combination Index via CompuSyn). Statistical validation requires ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Replicates (n ≥ 3) ensure robustness .
Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?
Nonlinear regression (e.g., log-dose vs. response) using software like GraphPad Prism calculates EC50/IC50 values. Confidence intervals (95%) and goodness-of-fit metrics (R²) assess model reliability. Outliers are evaluated via Grubbs’ test .
Q. How can researchers mitigate batch-to-batch variability in synthesized this compound samples?
Implement quality control (QC) protocols:
- Purity assessment via HPLC with internal standards.
- Spectroscopic consistency checks (e.g., FTIR, ¹H-NMR).
- Use of reference materials from authoritative repositories (e.g., NIST) for calibration .
Emerging Research Directions
Q. What advanced techniques are used to study this compound’s metabolic stability in hepatic models?
Hepatocyte incubation assays coupled with LC-MS/MS quantify metabolite formation. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify metabolic pathways. Microsomal stability assays (t½ measurements) inform pharmacokinetic predictions .
Q. How can CRISPR-Cas9 gene editing elucidate this compound’s target pathways?
Knockout cell lines (e.g., for suspected protein targets) are generated, followed by phenotypic rescue experiments. Transcriptomic profiling (RNA-seq) post-treatment identifies differentially expressed genes, validated via qPCR or Western blot .
Q. What methodologies assess this compound’s ecological impact in environmental toxicity studies?
Standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) evaluate ecotoxicological endpoints. Bioaccumulation potential is assessed using logP values and quantitative structure-activity relationship (QSAR) models .
Tables
Table 1. Key Analytical Techniques for this compound Characterization
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C-NMR | Structural elucidation | |
| X-ray Crystallography | Absolute configuration determination | |
| LC-HRMS | Purity and molecular formula |
Table 2. Common Pitfalls in this compound Bioactivity Studies
| Issue | Solution | Reference |
|---|---|---|
| Compound degradation | Use inert atmospheres, lyophilization | |
| Off-target effects | Counter-screening assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
